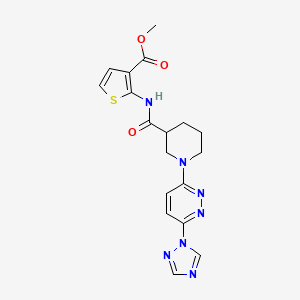![molecular formula C15H10N6OS B2823212 N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide CAS No. 1396757-41-7](/img/structure/B2823212.png)
N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzothiazole is a heterocyclic organic compound that possesses a wide range of properties and applications . It has optical properties, coordination properties, electron acceptor properties, etc . Benzothiazole has a vast number of applications, including cancer treatment, antibacterial, anticonvulsant, antidiabetic, antifungal, etc .
Synthesis Analysis
A series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were treated with 1-(2-chloro ethyl) piperidine hydrochloride and 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .
Molecular Structure Analysis
The structure of these compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
The synthesis of amides is extremely important for the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Agents
Research has shown that derivatives of benzo[d]thiazol and tetrazole possess promising antibacterial activities. For instance, Palkar et al. (2017) designed and synthesized novel analogs demonstrating significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, without cytotoxicity at effective concentrations (Palkar et al., 2017). Similarly, Bikobo et al. (2017) reported the synthesis of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives with potent antimicrobial activity, emphasizing the role of structural modification in enhancing efficacy (Bikobo et al., 2017).
Anticancer Activity
Several studies have focused on the anticancer potential of benzo[d]thiazol derivatives. Ravinaik et al. (2021) synthesized substituted benzamides and evaluated them for anticancer activity against various cancer cell lines, with some compounds showing higher activities than reference drugs (Ravinaik et al., 2021). This underscores the therapeutic potential of these compounds in cancer treatment.
Synthesis and Chemical Properties
Efficient synthetic routes and chemical properties of benzo[d]thiazol derivatives have been a significant focus. For example, Qian et al. (2017) developed a metal- and reagent-free method for synthesizing benzothiazoles, highlighting the importance of green chemistry in the synthesis of biologically active compounds (Qian et al., 2017).
Antifungal and Diuretic Activities
The diverse biological activities of benzo[d]thiazol derivatives extend to antifungal and diuretic effects. Yar et al. (2009) investigated the diuretic activity of biphenyl benzothiazole-2-carboxamide derivatives, identifying promising candidates for further evaluation (Yar et al., 2009).
Mecanismo De Acción
Target of Action
Similar compounds have shown inhibitory activity against enzymes like cyclooxygenase (cox) which play a crucial role in inflammation .
Mode of Action
It’s known that benzothiazole derivatives can interact with their targets and cause changes that lead to their therapeutic effects . For instance, some benzothiazole derivatives have been found to inhibit COX enzymes, thereby reducing the production of pro-inflammatory prostaglandins .
Biochemical Pathways
Based on the anti-inflammatory properties of similar compounds, it can be inferred that the compound may affect the arachidonic acid pathway, which is involved in the production of inflammatory mediators .
Result of Action
Similar compounds have demonstrated anti-inflammatory effects, likely due to their inhibition of cox enzymes and subsequent reduction in the production of pro-inflammatory prostaglandins .
Direcciones Futuras
Further molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor . This could be a potential future direction for research involving “N-(benzo[d]thiazol-2-yl)-2-phenyl-2H-tetrazole-5-carboxamide”.
Propiedades
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-phenyltetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N6OS/c22-14(17-15-16-11-8-4-5-9-12(11)23-15)13-18-20-21(19-13)10-6-2-1-3-7-10/h1-9H,(H,16,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTRGIPYBNPLFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(N=N2)C(=O)NC3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(4-Fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride](/img/structure/B2823131.png)

![6-[5-(2-Chlorophenyl)-2-methylfuran-3-yl]-3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2823133.png)


![2-(3,4-dimethylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydrophthalazin-1-one](/img/structure/B2823136.png)

![4-({[t-Butyl(dimethyl)silyl]oxy}methyl)-1,3-thiazole-2-carbaldehyde](/img/structure/B2823142.png)


![1-(2-CHLOROPHENYL)-N-[2-(FURAN-3-YL)ETHYL]METHANESULFONAMIDE](/img/structure/B2823146.png)
![(5R,7S)-N-(1-Cyanocyclopropyl)-5,7-dimethyl-1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2823147.png)

